molecular formula C21H19FN4O3S2 B2954301 N-(4-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-10-0

N-(4-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2954301
CAS No.: 941961-10-0
M. Wt: 458.53
InChI Key: AHUMNQUYYWOBSQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19FN4O3S2 and its molecular weight is 458.53. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{20}F_{N}_{3}O_{3}S. The compound features a thiazole moiety, which is known for its biological significance, particularly in drug development. The presence of the 4-fluorophenyl group and the acetamide functionalities are also critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi.

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
Compound AAntibacterialE. coli5.0
Compound BAntifungalC. albicans3.5
N-(4-acetamidophenyl)-...AntimicrobialS. aureus4.0

Note: IC50 refers to the concentration required to inhibit 50% of the organism's growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have utilized cell lines such as MCF7 (breast cancer) to assess cytotoxicity through assays like Sulforhodamine B (SRB).

StudyCell LineIC50 (µM)Mechanism of Action
Study 1MCF712.5Induction of apoptosis
Study 2HeLa15.0Cell cycle arrest

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The thiazole ring may interact with ribosomal subunits, inhibiting bacterial protein synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
  • Cell Cycle Disruption : It may interfere with cell cycle progression in cancerous cells, particularly affecting G1/S or G2/M transitions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives showed that modifications at specific positions significantly enhanced antimicrobial activity against resistant strains.
    • Results indicated that compounds with electron-withdrawing groups exhibited improved efficacy.
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer potential of similar compounds, revealing that those with a phenyl substituent at the thiazole position had enhanced cytotoxic effects against human cancer cell lines.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMNQUYYWOBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.